12-Aminododecylphosphonic acid hydrochloride

Description

Introduction to 12-Aminododecylphosphonic Acid Hydrochloride

Chemical Identity and Nomenclature

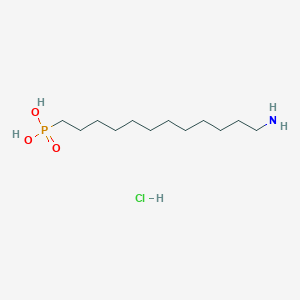

This compound is a zwitterionic compound characterized by a dodecyl (12-carbon) backbone, an amino group (-NH₂) at one terminus, and a phosphonic acid group (-PO₃H₂) at the other. The hydrochloride salt form enhances its solubility in polar solvents.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (12-Aminododecyl)phosphonic acid hydrochloride |

| CAS Number | 721457-30-3 |

| Molecular Formula | C₁₂H₂₈NO₃P·HCl |

| Molecular Weight | 301.79 g/mol |

| SMILES | NCCCCCCCCCCCCP(=O)(O)O.Cl |

| InChI | InChI=1S/C12H28NO3P.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16;/h1-13H2,(H2,14,15,16);1H |

The compound’s systematic nomenclature reflects its functional groups and chain length, distinguishing it from shorter-chain analogs like 4-aminobutylphosphonic acid.

Historical Context in Phosphonic Acid Research

Phosphonic acids gained prominence after the 1959 discovery of 2-aminoethylphosphonate in protozoa, which revealed the biological relevance of carbon-phosphorus (C-P) bonds. Synthetic phosphonates, including this compound, emerged in the late 20th century as tools for surface modification. Their stability under extreme pH and temperature conditions, compared to phosphate esters, drove innovations in materials science.

The development of long-chain aminophosphonic acids like this compound was motivated by their ability to form durable self-assembled monolayers (SAMs) on metal oxides. These SAMs serve as platforms for immobilizing biomolecules or drugs, a concept advanced by studies on phosphonate-functionalized stents and sensors.

Structural Features and Functional Group Interactions

The molecule’s structure enables three critical interactions:

- Amine-Phosphonic Acid Synergy : The protonated amine (-NH₃⁺) and deprotonated phosphonic acid (-PO₃⁻) create a zwitterionic structure, enhancing solubility in aqueous media.

- Alkyl Chain Hydrophobicity : The 12-carbon chain promotes van der Waals interactions, facilitating self-assembly on hydrophobic surfaces.

- Metal Chelation : The phosphonic acid group binds strongly to metal oxides (e.g., TiO₂, Fe₃O₄), enabling applications in corrosion inhibition and nanotechnology.

Table 2: Functional Group Contributions

| Functional Group | Role | Example Interaction |

|---|---|---|

| -NH₃⁺ | Solubility in polar solvents | Hydrogen bonding with water |

| -PO₃⁻ | Surface adhesion | Chelation with Fe³⁺ ions |

| -C₁₂H₂₅ | Self-assembly | van der Waals forces |

The phosphonic acid group’s tetrahedral geometry allows for robust coordination chemistry, while the amine group’s basicity enables pH-responsive behavior. This duality is exploited in drug delivery systems, where the compound acts as a linker for pH-sensitive release mechanisms.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H29ClNO3P |

|---|---|

Molecular Weight |

301.79 g/mol |

IUPAC Name |

12-aminododecylphosphonic acid;hydrochloride |

InChI |

InChI=1S/C12H28NO3P.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16;/h1-13H2,(H2,14,15,16);1H |

InChI Key |

YCIHZAPKEFUYRI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCP(=O)(O)O)CCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Structure

- Molecular Formula : C$${12}$$H$${29}$$ClNO$$_3$$P

- Molecular Weight : 301.79 g/mol

- Functional Groups : Primary amine (-NH$$2$$) and phosphonic acid (-PO(OH)$$2$$) groups

- IUPAC Name : (12-aminododecyl)phosphonic acid hydrochloride

The compound's bifunctional nature allows it to participate in reactions involving both amine and phosphonic acid groups, making it versatile in organic synthesis and surface modification.

Synthesis of 12-Aminododecylphosphonic Acid Hydrochloride

Starting Materials

The synthesis typically begins with:

- 1-Bromododecane or dodecyl derivatives as the alkyl chain precursor.

- Phosphorous acid (H$$3$$PO$$3$$) for introducing the phosphonic acid group.

- Ammonia or amine derivatives for introducing the amine group.

- Hydrochloric acid (HCl) for forming the hydrochloride salt.

Synthetic Routes

A. Michaelis-Arbuzov Reaction

This reaction is commonly used to introduce the phosphonic acid group:

- React 1-bromododecane with triethyl phosphite to form dodecylphosphonate ester.

$$

\text{C}{12}\text{H}{25}\text{Br} + \text{(C}2\text{H}5)3\text{PO} \rightarrow \text{C}{12}\text{H}{25}\text{P(O)(OC}2\text{H}5)2 + \text{C}2\text{H}5\text{Br}

$$ - Hydrolyze the ester to obtain dodecylphosphonic acid.

B. Amination of Dodecylphosphonic Acid

- React dodecylphosphonic acid with ammonia or an amine source under controlled conditions to introduce the amine group at the terminal position.

- This step may involve protecting groups to prevent side reactions.

C. Formation of Hydrochloride Salt

- Treat the resulting 12-aminododecylphosphonic acid with hydrochloric acid to form its hydrochloride salt:

$$

\text{C}{12}\text{H}{25}\text{-NH}2 + \text{HCl} \rightarrow \text{C}{12}\text{H}{25}\text{-NH}3^+\cdot\text{Cl}^-

$$

Purification Techniques

Crystallization

The crude product is dissolved in a suitable solvent (e.g., ethanol or water) and recrystallized by slow evaporation or cooling to enhance purity.

Ion Exchange Chromatography

This method is used to remove impurities such as unreacted starting materials or by-products.

Vacuum Drying

The purified compound is dried under vacuum to remove residual moisture, as the compound is hygroscopic.

Characterization of Final Product

Table: Analytical Data for Purity Confirmation

| Technique | Parameter Analyzed | Expected Results |

|---|---|---|

| Melting Point | Thermal stability | 130–132°C |

| NMR Spectroscopy | Chemical shifts for -NH$$2$$ and -PO(OH)$$2$$ | Peaks corresponding to functional groups |

| FTIR Spectroscopy | Functional group identification | Peaks at ~3300 cm$$^{-1}$$ (-NH), ~1200 cm$$^{-1}$$ (-P=O) |

| Elemental Analysis | Carbon, hydrogen, nitrogen | Matches theoretical composition |

Chemical Reactions Analysis

Imine Formation via Amine-Carbonyl Coupling

The primary amine group participates in nucleophilic addition reactions with carbonyl compounds. A representative reaction involves aldehyde/ketone substrates under mild acidic conditions (pH 4–6, 25–40°C):

Key Findings :

-

Reaction efficiency depends on substrate steric hindrance and electronic effects. Aromatic aldehydes show higher conversion rates (>90%) compared to aliphatic counterparts (60–75%) .

-

The phosphonic acid group stabilizes the imine product through hydrogen bonding, reducing hydrolysis susceptibility .

Metal Surface Modification via Phosphonic Acid Anchoring

The phosphonic acid group forms stable monolayers on metal oxides (e.g., TiO₂, NiTi) through covalent P–O–M bonds (M = metal). Binding modes vary with surface chemistry and processing conditions:

Applications :

-

Corrosion inhibition on aluminum alloys (85% efficiency in 0.1 M NaCl) .

-

Biofunctionalization of NiTi for antibiotic delivery (vancomycin loading: 1.2 μg/cm²) .

Bioconjugation via Amine-Active Ester Chemistry

The primary amine undergoes carbodiimide-mediated coupling with carboxylates (e.g., NHS/EDC activation):

Experimental Data :

| Target Molecule | Coupling Efficiency | Application |

|---|---|---|

| Vancomycin | 78 ± 5% | Antimicrobial coatings |

| Ceftriaxone | 65 ± 7% | Drug-loaded nanoparticles |

| Fluorescein | 92 ± 3% | Fluorescent labeling |

Reaction optimization studies indicate pH 7.4 and 4°C minimize phosphonic acid group hydrolysis during conjugation .

Self-Assembly on Inorganic Surfaces

The molecule forms ordered monolayers on oxides via a two-step mechanism:

-

Phosphonic Acid Adsorption : Rapid initial binding (t₁/₂ < 10 min) in aqueous/ethanolic solutions.

-

Lateral Organization : Alkyl chain alignment increases with annealing (Δ contact angle: 25° → 55° post-annealing) .

Critical Parameters :

-

Solvent polarity: Ethanol improves monolayer uniformity vs. water (RMS roughness: 0.4 nm vs. 1.2 nm) .

-

Concentration threshold: >50 μM required for full surface coverage on TiO₂ .

Acid/Base-Mediated Hydrolysis

While the compound exhibits stability in neutral aqueous solutions, strong acids (HCl, 6 M) or bases (NaOH, 1 M) induce phosphonic ester hydrolysis:

Kinetic Data :

Scientific Research Applications

Biomedical Applications

1.1 Surface Functionalization of Biomaterials

One of the primary applications of 12-aminododecylphosphonic acid hydrochloride is in the functionalization of biomaterials. It has been used to modify the surfaces of metal nanoparticles, such as nitinol (NiTi), enhancing their biocompatibility and bioactivity. This modification allows for improved cellular adhesion, which is crucial for applications in bone implants and prosthetics .

1.2 Drug Delivery Systems

The compound has potential in drug delivery systems due to its ability to form self-assembled monolayers on various substrates. These monolayers can encapsulate therapeutic agents, facilitating controlled release and targeting specific tissues or cells within the body .

1.3 Cancer Therapy

Research indicates that this compound can be used to create nanoparticles that target cancer cells, promoting apoptosis. The surface modifications enable these nanoparticles to interact selectively with cancerous tissues, enhancing the efficacy of chemotherapeutic agents while minimizing side effects .

Material Science Applications

2.1 Nanoparticle Stabilization

The compound plays a significant role in stabilizing nanoparticles by forming robust coatings that prevent agglomeration. This stabilization is essential for maintaining the desired properties of nanoparticles in various applications, including catalysis and sensing .

2.2 Smart Nanofluids

In material science, this compound has been utilized to create smart nanofluids with enhanced thermal conductivity. These nanofluids are being explored for use in thermal management systems and heat transfer applications due to their improved performance characteristics compared to conventional fluids .

Chemical Synthesis

3.1 Peptide Synthesis

The compound is also employed in organic synthesis, particularly in the synthesis of peptides. Its phosphonic acid functionality can act as a coupling agent, facilitating the formation of peptide bonds under mild conditions .

Case Study 1: Nitinol Nanoparticles

A study demonstrated that coating nitinol nanoparticles with this compound resulted in enhanced stability and biocompatibility. The modified nanoparticles showed improved performance in biomedical applications, particularly in cardiovascular devices such as stents .

Case Study 2: Targeted Drug Delivery

In another research project, nanoparticles functionalized with this compound were tested for targeted drug delivery to cancer cells. Results indicated a significant increase in drug uptake by cancerous cells compared to non-targeted delivery systems .

Mechanism of Action

The mechanism of action of 12-Aminododecylphosphonic acid hydrochloride involves its reaction with carbonyl functions to form imine ligations. This reaction is facilitated by the presence of the amine group, which reacts with the carbonyl group to form a stable imine bond . The molecular targets and pathways involved in this reaction are primarily the carbonyl compounds (aldehydes and ketones) that it reacts with.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary structural analogs of 12-aminododecylphosphonic acid hydrochloride are shorter-chain aminoalkylphosphonic acid hydrochlorides, such as 6-aminohexylphosphonic acid hydrochloride. Below is a comparative analysis:

Functional Differences

- The 6-carbon analog may exhibit faster adsorption kinetics due to reduced steric hindrance but lower long-term stability .

- Applications: Both compounds are used in surface modification, but the 12-carbon derivative is preferred for biomaterial functionalization due to its ability to bridge inorganic surfaces and bioactive molecules (e.g., peptides) . Shorter-chain analogs are less documented in peer-reviewed studies, suggesting niche use cases.

Research Findings

- The longer chain likely improves corrosion resistance and monolayer integrity in harsh environments.

- Biomedical Relevance: The 12-carbon compound’s application in titanium oxide biofunctionalization highlights its role in dental and orthopedic implants, where stable organic-inorganic interfaces are critical .

Handling and Stability Considerations

- 12-Aminododecylphosphonic Acid HCl: Requires storage in dry conditions due to hygroscopicity .

- 6-Aminohexylphosphonic Acid HCl: Stability data are lacking, but similar handling precautions are advisable.

Biological Activity

12-Aminododecylphosphonic acid hydrochloride (12-ADPA) is a phosphonic acid derivative that has garnered attention in various fields, including materials science, biochemistry, and biomedical applications. This compound is characterized by its long alkyl chain and amino group, which confer unique properties that facilitate its biological activity. This article explores the biological activity of 12-ADPA, focusing on its antimicrobial properties, interactions with biomaterials, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 12-ADPA can be represented as follows:

This structure includes a hydrophilic phosphonic acid group and a hydrophobic dodecyl chain, which allows for versatile interactions with biological systems.

The biological activity of 12-ADPA is primarily attributed to its ability to form self-assembled monolayers (SAMs) on various substrates, enhancing the surface properties for specific applications. The mechanism of action involves:

- Surface Modification : 12-ADPA can modify surfaces of biomaterials, improving their biocompatibility and antibacterial properties. For instance, it has been used to functionalize titanium oxide surfaces, leading to enhanced adhesion of antimicrobial peptides .

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its long alkyl chain contributes to membrane disruption in bacterial cells, leading to cell lysis .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of 12-ADPA. In one study, the compound was tested against Staphylococcus epidermidis and Escherichia coli. The results demonstrated that surfaces functionalized with 12-ADPA significantly reduced bacterial viability:

| Bacterial Strain | Viability Reduction (%) | Reference |

|---|---|---|

| Staphylococcus epidermidis | 64 ± 27% | |

| Escherichia coli | 27 ± 20% |

These findings underscore the potential use of 12-ADPA in developing antimicrobial coatings for medical devices.

Case Studies

-

Functionalization of Titanium Oxide :

A study investigated the functionalization of porous titanium oxide with 12-ADPA to enhance its antimicrobial properties. The results indicated that the modified surfaces exhibited improved resistance to bacterial colonization compared to unmodified surfaces. This modification was confirmed through techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) . -

Biofunctionalization in Biomedical Applications :

In another research effort, 12-ADPA was utilized to create bioactive coatings on titanium alloys used in prosthetic implants. The coatings not only improved biocompatibility but also promoted osteoblast adhesion and proliferation, indicating potential benefits for bone integration .

Research Findings

Research indicates that the effectiveness of 12-ADPA can be influenced by several factors:

Q & A

Q. What are the established laboratory synthesis methods for 12-aminododecylphosphonic acid hydrochloride?

Synthesis typically involves aminoalkylation of dodecane followed by phosphorylation. A common approach includes reacting 12-aminododecane with phosphorus trichloride under controlled anhydrous conditions, followed by hydrolysis and subsequent hydrochloride salt formation. Purification is achieved via recrystallization or column chromatography using polar solvents. Structural analogs, such as γ-amino-β-hydroxyphosphonates, highlight the importance of tetrahedral phosphonic acid groups in mimicking biological phosphates, which informs reaction optimization .

Q. How can researchers validate the purity of this compound using chromatographic techniques?

High-performance liquid chromatography (HPLC) with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of methanol-phosphate buffer (e.g., 30:70 v/v) is recommended. Detection at 207 nm UV wavelength ensures sensitivity. Validate linearity (1–10 µg/mL range), accuracy (recovery rates 98–102%), and precision (RSD <2%) using triplicate measurements. Compare retention times and peak symmetry against reference standards .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- NMR : and NMR identify amine and phosphonic acid groups. Coupling between phosphorus and adjacent protons may split signals, requiring high-resolution spectrometers.

- FT-IR : Peaks near 1100 cm (P=O stretch) and 2300–2500 cm (NH stretch) confirm functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] ions. Isotopic patterns verify molecular weight .

Advanced Research Questions

Q. How do researchers resolve contradictions in stability data for this compound under varying pH conditions?

Stability studies should use accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–13. Monitor degradation via HPLC and quantify impurities (e.g., phosphonate oxidation products). Statistical tools like ANOVA identify significant variability sources (e.g., pH, temperature). Replicate experiments under controlled humidity and oxygen levels to isolate confounding factors .

Q. What experimental design considerations are critical for studying interactions between this compound and lipid bilayers?

Use surface plasmon resonance (SPR) or Langmuir-Blodgett troughs to measure binding kinetics. Prepare lipid vesicles mimicking mammalian membranes (e.g., DOPC:DOPE:cholesterol, 5:3:2). Control ionic strength (e.g., 150 mM NaCl) and pH (7.4) to simulate physiological conditions. Include negative controls (e.g., non-phosphonic analogs) to confirm specificity .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Employ Design of Experiments (DoE) to test variables: reaction time (8–24 hrs), temperature (60–100°C), and catalyst concentration (1–5 mol%). Response surface methodology (RSM) identifies optimal conditions. For phosphorylation, substituting PCl with HPO/HCl reduces side reactions. Monitor intermediates via TLC and quench unreacted reagents with ice-cold ethanol .

Q. How should researchers handle discrepancies in bioactivity assays involving this compound?

Standardize assay conditions:

- Use identical cell lines (e.g., HEK293 for receptor studies) and passage numbers.

- Pre-treat compounds with TCEP to reduce disulfide aggregates.

- Validate results across orthogonal assays (e.g., fluorescence polarization vs. SPR). Statistical meta-analysis of replicate data (n ≥ 3) minimizes false positives .

Methodological Guidelines

Q. What are the best practices for scaling up synthesis from milligram to gram quantities?

Critical parameters include:

- Mixing Efficiency : Use overhead stirring (500–1000 rpm) to ensure homogeneity.

- Temperature Control : Jacketed reactors maintain ±2°C accuracy.

- Purification : Switch from column chromatography to fractional crystallization for cost-effectiveness. Document deviations rigorously per ICH Q11 guidelines to ensure reproducibility .

Q. How can researchers assess aqueous stability over extended periods?

Prepare stock solutions in PBS (pH 7.4) and store at 4°C, 25°C, and 37°C. Sample aliquots at 0, 7, 14, and 30 days. Analyze degradation via LC-MS and quantify using external calibration curves. Kinetic modeling (e.g., first-order decay) estimates shelf-life. Include antioxidants (e.g., 0.01% BHT) if oxidation is observed .

Q. What statistical methods are recommended for analyzing contradictory enzymatic inhibition data?

Apply Tukey’s HSD test to compare means across experimental groups. Use Bland-Altman plots to assess agreement between assays. For non-linear kinetics (e.g., substrate inhibition), fit data to Hill equations using nonlinear regression (R > 0.95). Report confidence intervals (95%) for IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.